

# SFI003 stability issues in cell culture media over time

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## Compound of Interest

Compound Name: SFI003

Cat. No.: B12362205

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## SFI003 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and answers to frequently asked questions regarding the use and stability of the SRSF3 inhibitor, **SFI003**, in cell culture experiments.

## Frequently Asked Questions (FAQs)

Q1: What is **SFI003** and what is its mechanism of action?

**SFI003** is a novel and specific small molecule inhibitor of the Serine/Arginine-rich Splicing Factor 3 (SRSF3).<sup>[1][2]</sup> In cancer cells, particularly colorectal cancer (CRC), **SFI003** induces the neddylation-dependent degradation of the SRSF3 protein.<sup>[3]</sup> This disrupts the SRSF3/DHCR24 signaling axis, leading to an increase in intracellular Reactive Oxygen Species (ROS) and subsequently, apoptosis (programmed cell death).<sup>[1][3][4]</sup>

Q2: How should I prepare and store **SFI003** stock solutions?

Proper preparation and storage are critical for maintaining the compound's activity.

- Solvent: **SFI003** is soluble in DMSO.<sup>[1][5]</sup> It is recommended to use fresh, anhydrous-grade DMSO, as hygroscopic (water-absorbing) DMSO can impact solubility.<sup>[1]</sup>

- Preparation: To prepare a stock solution (e.g., 10-50 mM), dissolve the **SFI003** powder in DMSO. Sonication may be required to fully dissolve the compound.[1][5]
- Storage: Vendor recommendations for storage are summarized in the table below. For optimal stability, aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2][5][6]

Q3: What are the typical working concentrations for **SFI003** in cell culture?

The effective concentration of **SFI003** is cell-line dependent. For colorectal cancer cell lines, the half-maximal inhibitory concentration (IC<sub>50</sub>) has been reported to be 8.78 µM in HCT-116 cells and 48.67 µM in SW480 cells after 72 hours of treatment.[1][2][3] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal working concentration.[7][8]

Q4: What are the potential signs of **SFI003** degradation or instability in my experiments?

Signs of potential compound instability include:

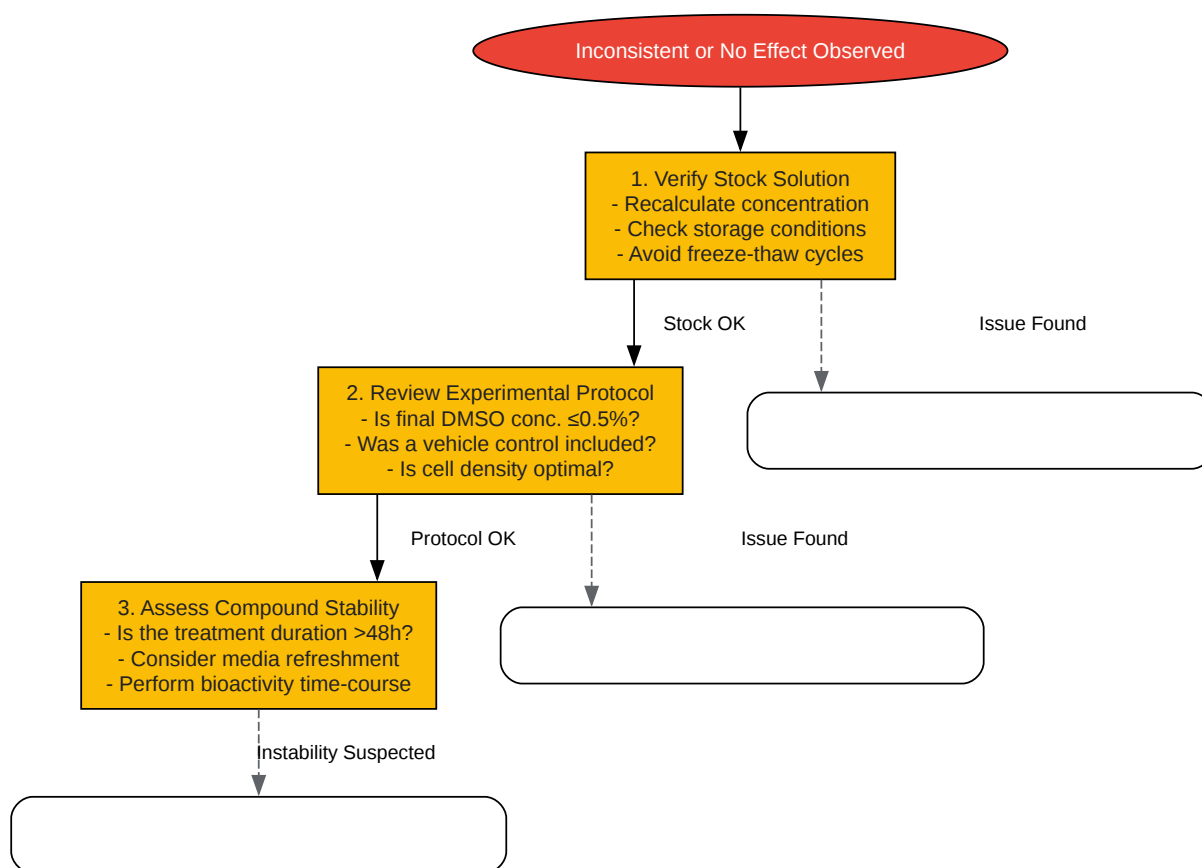
- Reduced Bioactivity: A diminished or inconsistent biological effect (e.g., less apoptosis or cell death than expected) in long-term experiments (>48 hours).
- Inconsistent Results: High variability in results between replicate experiments.
- Precipitate Formation: The appearance of visible crystals or cloudiness in the cell culture medium upon addition of the compound, which could indicate poor solubility or precipitation over time.

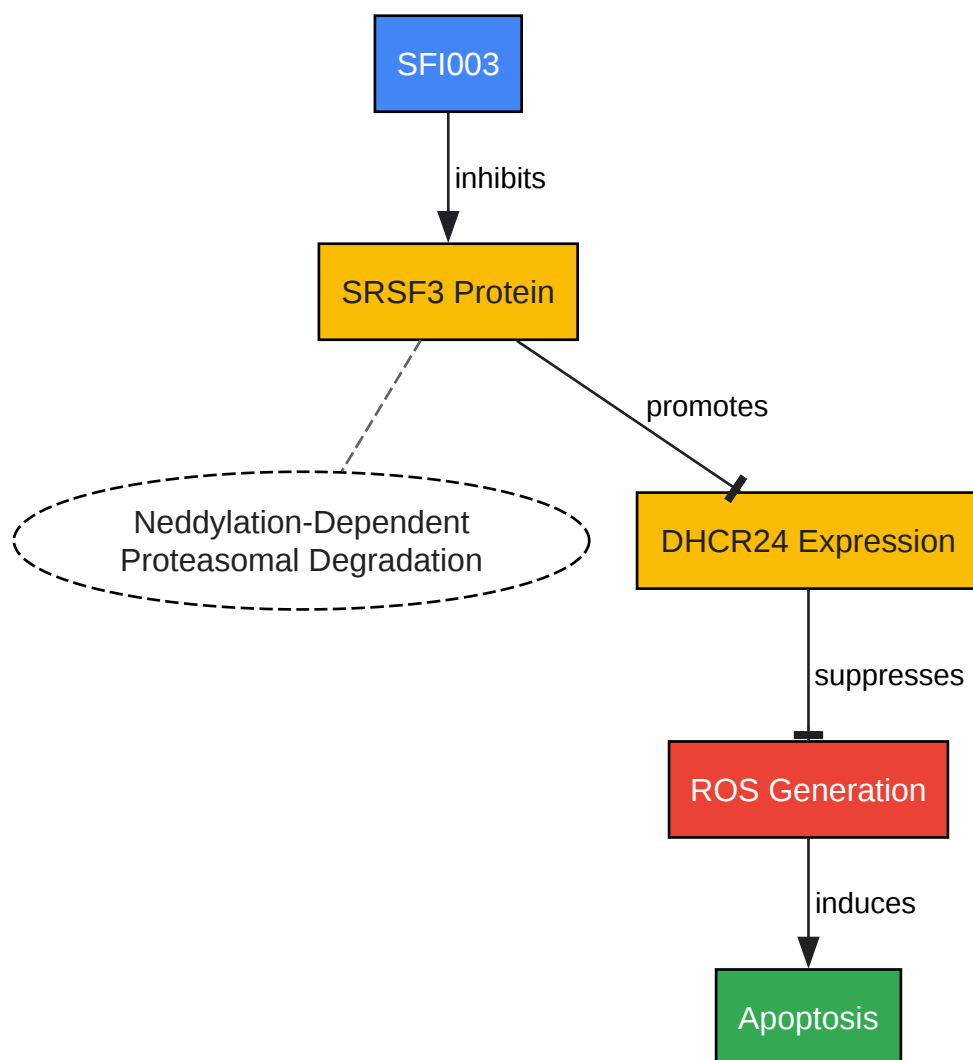
## Troubleshooting Guide

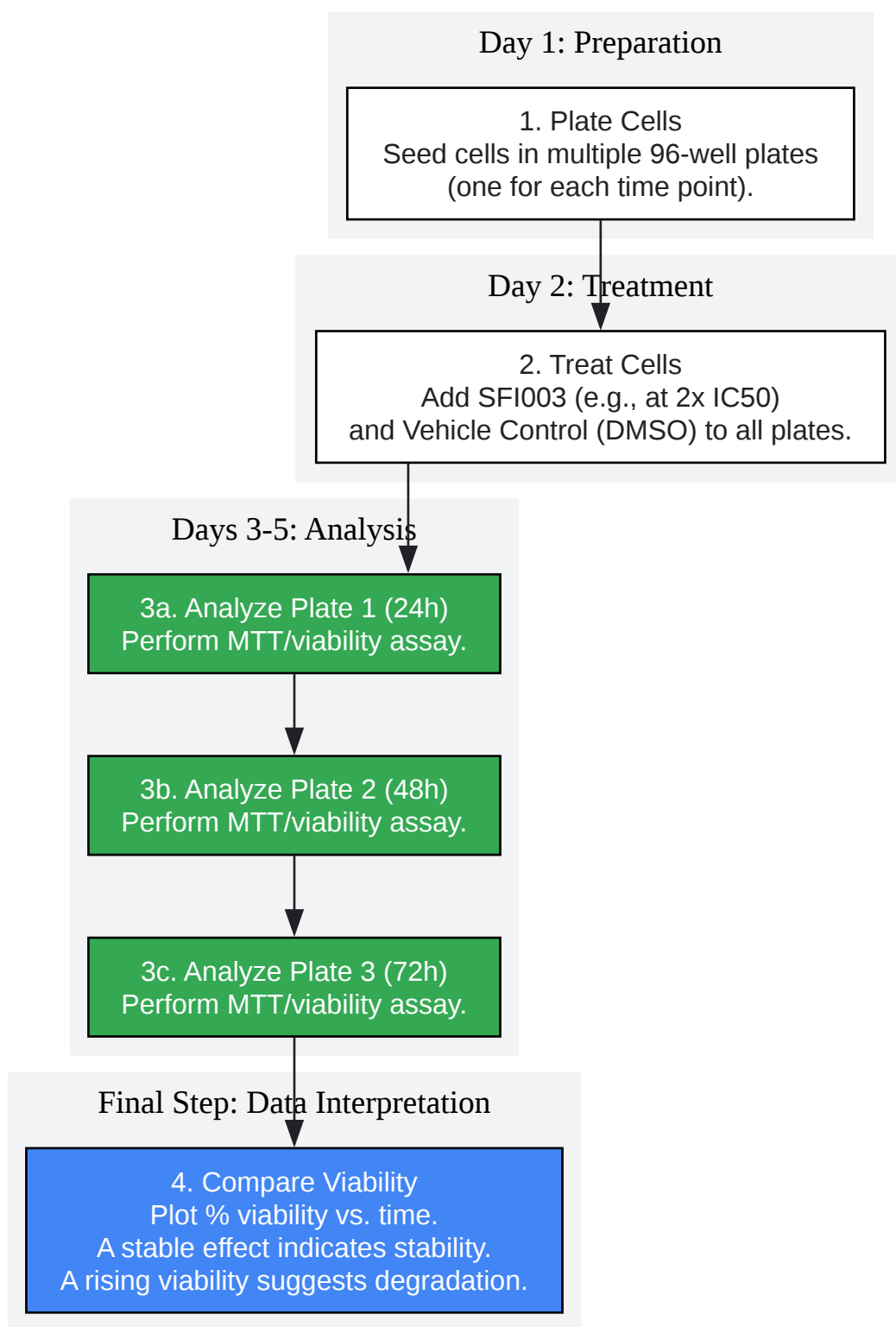
This section addresses specific issues you may encounter during your experiments with **SFI003**.

Issue 1: My experimental results with **SFI003** are inconsistent or show no effect.

Inconsistent results are often the first sign of an issue with the compound or the experimental setup. Follow this workflow to identify the cause.







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